Daturametelin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

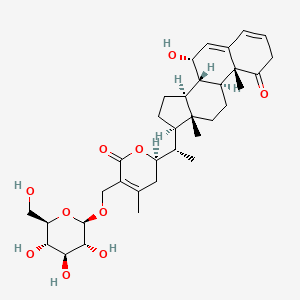

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5-6,13,17,20-25,27-30,32,35-36,38-40H,7-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPXDCPRHDFPTL-UWOSJZGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)CC=C5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)CC=C5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Daturametelin I: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the biosynthetic pathway of Daturametelin I, a promising withanolide with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Introduction

This compound is a steroidal lactone belonging to the withanolide class of secondary metabolites, predominantly found in plants of the Solanaceae family, such as Datura metel. Withanolides have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, paving the way for novel drug discovery and development. This guide synthesizes the current knowledge on the enzymatic steps leading to the formation of this compound, from primary metabolites to the final glycosylated product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the universal isoprenoid pathway, branching into the specialized withanolide pathway. The pathway can be broadly divided into three major stages:

-

Formation of the Isoprenoid Precursors: Like all terpenoids, the biosynthesis of this compound begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2]

-

Assembly of the Steroid Skeleton: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined head-to-head to produce squalene (C30), a linear triterpene. Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to yield cycloartenol, the first cyclic precursor of phytosterols and withanolides in plants.[2]

-

Modification and Glycosylation of the Withanolide Scaffold: The cycloartenol molecule undergoes a series of extensive modifications, including oxidation, hydroxylation, and epoxidation, primarily catalyzed by a diverse family of cytochrome P450 monooxygenases (CYPs). These modifications shape the characteristic withanolide skeleton. The final step in the biosynthesis of this compound is the attachment of a glucose moiety, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT). This glycosylation step is crucial for the stability and bioactivity of the final compound.

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Quantitative Data

While the complete enzymatic characterization of the this compound pathway is still under investigation, studies on the accumulation of withanolides in Datura metel provide valuable quantitative insights. The concentration of this compound and other withanolides can vary significantly depending on the plant part, developmental stage, and environmental conditions. A comprehensive analysis of withanolides in different parts of Datura metel has been conducted using UPLC-MS/MS.[3]

| Plant Part | This compound (ng/g dry weight) | Total Withanolides (ng/g dry weight) |

| Flower | Data not specifically available for this compound | 155640.0[3] |

| Leaf | Data not specifically available for this compound | Highest content[3] |

| Stem | Data not specifically available for this compound | Intermediate content[3] |

| Root | Data not specifically available for this compound | 14839.8[3] |

| Seed | Data not specifically available for this compound | Intermediate content[3] |

| Peel | Data not specifically available for this compound | Intermediate content[3] |

| Table 1: Distribution of withanolides in various parts of Datura metel. Note: Specific quantitative data for this compound is often grouped with other withanolides in broad analyses. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Candidate Biosynthetic Genes

To functionally characterize the enzymes involved in the this compound pathway, candidate genes (CYPs and UGTs) identified through transcriptomic analysis of Datura metel are heterologously expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol for Heterologous Expression in E. coli

-

Gene Cloning: The open reading frame (ORF) of the candidate gene is amplified from Datura metel cDNA and cloned into an appropriate expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

In Vitro Enzyme Assays

Cytochrome P450 (CYP) Assay:

-

Reaction Mixture: A typical reaction mixture contains the purified CYP enzyme, a suitable cytochrome P450 reductase (CPR), a potential substrate (e.g., a precursor withanolide), and a NADPH-regenerating system in a buffered solution.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a specific period.

-

Product Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by HPLC or LC-MS to identify and quantify the modified withanolide.

UDP-Glycosyltransferase (UGT) Assay:

-

Reaction Mixture: The assay mixture includes the purified UGT enzyme, the aglycone substrate (the precursor to this compound), and the sugar donor, UDP-glucose, in a suitable buffer.[4][5]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).

-

Analysis: The formation of this compound is monitored over time using HPLC or LC-MS. The identity of the product is confirmed by comparison with an authentic standard and by mass spectrometry.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a fascinating example of the intricate chemical machinery within medicinal plants. While the general framework of the pathway is understood to proceed through the isoprenoid and withanolide pathways, the specific enzymes responsible for the later, highly decorative steps remain to be fully elucidated. Future research should focus on the identification and characterization of the specific cytochrome P450s and UDP-glycosyltransferases from Datura metel that are responsible for the unique structural features of this compound. The successful reconstitution of the entire pathway in a heterologous host will be a significant milestone, enabling the sustainable and scalable production of this valuable therapeutic compound. This will undoubtedly accelerate the exploration of its full pharmacological potential and facilitate its development as a next-generation therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

Daturametelin I: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturametelin I is a naturally occurring withanolide, a class of C28 steroidal lactone compounds known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant tissues, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document explores the known signaling pathways associated with withanolides, offering insights into the potential mechanisms of action for this compound.

Natural Sources and Abundance

This compound has been primarily isolated from plants belonging to the Datura genus of the Solanaceae family. The most prominent sources include Datura metel and Datura tatura.[1][2] This compound is distributed throughout the plant, with varying concentrations in different anatomical parts.

A comprehensive study by Yang et al. (2020) quantified the abundance of 22 withanolides, including this compound (identified as compound 64 in the study), in six different parts of Datura metel collected from ten different production areas in China. The results revealed that the leaves contain the highest concentration of total withanolides. The specific abundance of this compound across these parts is summarized in the table below.

Table 1: Abundance of this compound in Various Parts of Datura metel

| Plant Part | Average Abundance (ng/g, dry weight) |

| Flower | 153.6 |

| Leaf | 340.8 |

| Stem | 78.2 |

| Root | 25.4 |

| Seed | 95.7 |

| Peel | 121.3 |

Data synthesized from Yang et al. (2020). Molecules, 25(6), 1260.

Experimental Protocols

Extraction of this compound

A common and effective method for extracting withanolides from Datura species involves solvent extraction. The following protocol is a generalized procedure based on methodologies described in the literature.

Materials:

-

Dried and powdered plant material (e.g., leaves of Datura metel)

-

80% Ethanol (Ethanol:Water, 80:20 v/v)

-

Reflux apparatus

-

Rotary evaporator

-

Filtration system (e.g., Buchner funnel with filter paper)

Procedure:

-

Weigh the desired amount of powdered plant material.

-

Add the plant material to a round-bottom flask.

-

Add 80% ethanol to the flask in a solid-to-liquid ratio of 1:10 (w/v).

-

Set up the reflux apparatus and heat the mixture at 80°C for 2 hours.

-

Allow the mixture to cool to room temperature and then filter to separate the extract from the solid plant residue.

-

Repeat the extraction process on the plant residue two more times to ensure maximum yield.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation of this compound

The isolation of this compound from the crude extract is typically achieved through a series of chromatographic techniques.

Materials:

-

Crude extract from the extraction step

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing withanolides.

-

Pool the withanolide-rich fractions and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

The final purification of this compound is achieved by Prep-HPLC on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Collect the peak corresponding to this compound and verify its purity using analytical HPLC and spectroscopic methods (e.g., MS and NMR).

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in plant extracts.

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over a run time of 10-15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, for a [M+H]+ precursor ion, characteristic product ions would be monitored.

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

Quantification:

-

A standard curve is generated by injecting known concentrations of a purified this compound standard.

-

The concentration of this compound in the plant extracts is then calculated by comparing the peak area of the analyte in the sample to the standard curve.

Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of withanolides is known to interact with several key cellular signaling cascades, primarily implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many withanolides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by withanolides.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Certain withanolides have demonstrated the ability to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by withanolides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Some withanolides have been found to modulate MAPK signaling, which can contribute to their cytotoxic effects on cancer cells.

Caption: Modulation of the MAPK signaling pathway by withanolides.

Conclusion

This compound is a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, highlighting its abundance in various parts of Datura metel. The detailed experimental protocols for extraction, isolation, and quantification offer a practical resource for researchers. While further investigation is needed to delineate the specific molecular targets of this compound, the known interactions of withanolides with key signaling pathways such as NF-κB, PI3K/Akt, and MAPK provide a solid foundation for future research and drug development efforts.

References

Spectroscopic Profile of Daturametelin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daturametelin I, a withanolide isolated from Datura metel L. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) |

| 1 | - | 208.7 |

| 2 | 5.95, d (10.0) | 129.8 |

| 3 | 6.80, dd (10.0, 6.0) | 145.2 |

| 4 | 3.25, m | 74.0 |

| 5 | - | 157.4 |

| 6 | 5.65, d (6.0) | 125.9 |

| 7 | 3.32, m | 56.9 |

| 8 | 1.85, m | 32.5 |

| 9 | 2.15, m | 42.6 |

| 10 | - | 55.2 |

| 11 | 2.05, m | 22.5 |

| 12 | 4.10, br s | 69.8 |

| 13 | - | 45.8 |

| 14 | 2.30, m | 56.2 |

| 15 | 1.65, m | 25.4 |

| 16 | 2.45, m | 35.6 |

| 17 | 2.55, m | 54.8 |

| 18 | 0.95, s | 14.2 |

| 19 | 1.43, s | 19.5 |

| 20 | 2.65, m | 41.3 |

| 21 | 1.10, d (7.0) | 12.5 |

| 22 | 4.45, dt (12.0, 4.0) | 80.5 |

| 23 | 2.20, m | 31.8 |

| 24 | - | 150.2 |

| 25 | - | 122.5 |

| 26 | - | 167.5 |

| 27 | 4.30, s | 60.1 |

| 28 | 1.98, s | 20.8 |

| OMe-7 | 3.32, s | 56.9 |

| Glc-1' | 4.35, d (8.0) | 104.5 |

| Glc-2' | 3.20, m | 75.2 |

| Glc-3' | 3.35, m | 78.0 |

| Glc-4' | 3.28, m | 71.5 |

| Glc-5' | 3.40, m | 77.8 |

| Glc-6'a | 3.85, dd (12.0, 2.0) | 62.8 |

| Glc-6'b | 3.65, dd (12.0, 5.5) |

Data compiled from Ma et al., 2006.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |

| ESI-MS | 793.3655 | C₄₀H₅₈O₁₅Na | [M+Na]⁺ |

Data compiled from Xu et al., 2018.

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the seeds or leaves of Datura metel L. A general procedure involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the withanolides (often the ethyl acetate or chloroform fraction) is subjected to multiple chromatographic steps for purification. These steps may include:

-

Silica Gel Column Chromatography: A primary separation technique using a gradient of solvents like hexane-ethyl acetate or chloroform-methanol.

-

Sephadex LH-20 Column Chromatography: To remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

-

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD), and transferred to an NMR tube.

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed to elucidate the structure. These include:

-

¹H NMR: To determine the proton environment and their multiplicities.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

-

Mass Spectrometry

Mass spectra are acquired using a high-resolution mass spectrometer.

-

Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, often via an electrospray ionization (ESI) source coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass measurement allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Isolation and structural elucidation workflow for this compound.

Daturametelin I: A Technical Whitepaper on Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro studies on the mechanism of action of Daturametelin I, a withanolide isolated from Datura metel. The information presented herein is intended to serve as a technical guide, summarizing cytotoxic and anti-inflammatory activities, outlining key experimental protocols, and visualizing implicated signaling pathways.

Core Findings: Cytotoxicity and Anti-inflammatory Potential

This compound, and its aglycone form withametelin, have demonstrated significant biological activity in preclinical studies. The primary areas of investigation have been focused on its cytotoxic effects against various cancer cell lines and its potential as an anti-inflammatory agent.

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary studies on withametelins, including this compound and its closely related analogue, withametelin.

Table 1: Cytotoxicity of Withametelins Against Various Cancer Cell Lines [1]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Withametelin | DU145 | Prostate Cancer | 7.67 ± 0.54[2] |

| Withametelin | PC3 | Prostate Cancer | 7.85 ± 0.52 |

| Withametelin | HCT-116 | Colon Cancer | 0.719 ± 0.12[3] |

| Withametelins (I, K, L, N) | K562 | Leukemia | 0.05 - 3.5[4] |

| Withametelins (I, K, L, N) | BGC-823 | Gastric Cancer | 0.05 - 3.5[4] |

| Withametelins (I, K, L, N) | A549 | Lung Cancer | 0.05 - 3.5[4] |

| Withametelin | Normal Lymphocytes | - | 33.55 ± 1.31[2] |

Table 2: Anti-inflammatory Activity of Withanolides from Datura metel

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Daturmetelide A | Nitric Oxide (NO) Production | RAW 264.7 | 13.74 | [5] |

| Daturmetelide G | Nitric Oxide (NO) Production | RAW 264.7 | 13.92 | [5] |

| Daturafoliside A | Nitrite Production | RAW 264.7 | 20.9 | [6][7] |

| Daturafoliside B | Nitrite Production | RAW 264.7 | 17.7 | [6][7] |

| Baimantuoluoside B | Nitrite Production | RAW 264.7 | 17.8 | [6][7] |

| 12-deoxywithastramonolide | Nitrite Production | RAW 264.7 | 18.4 | [6][7] |

Implicated Signaling Pathways

Preliminary evidence suggests that the biological activities of this compound and related withanolides are mediated through the modulation of key cellular signaling pathways, primarily the NF-κB and potentially the JAK/STAT pathways.

NF-κB Signaling Pathway

Studies on withanolides isolated from Datura metel have indicated an inhibitory effect on the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses and cell survival. Inhibition of this pathway by this compound could explain its observed anti-inflammatory and pro-apoptotic effects.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is another crucial signaling cascade involved in inflammation, immunity, and cell proliferation. While direct evidence for this compound is pending, other natural compounds with similar structures have been shown to modulate this pathway. This presents a plausible avenue for the anti-inflammatory and anti-cancer effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Withametelin: a biologically active withanolide in cancer, inflammation, pain and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Withametelin inhibits TGF-β induced Epithelial-to-Mesenchymal Transition and Programmed-Death Ligand-1 expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Daturametelin I: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturametelin I, a withanolide compound isolated from Datura metel, has garnered significant interest within the scientific community for its potential therapeutic applications. Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are known to exhibit a wide range of biological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anti-Cancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures cell viability.

Quantitative Data: Cytotoxicity of Withametelins

Studies on a group of withanolides from Datura metel, including withametelins I-P, have demonstrated significant cytotoxic activity against several human cancer cell lines.[1] While specific IC50 values for this compound are not individually reported, the active compounds within this group, including withametelin I (referred to as compound 1 in the study), exhibited the following range of activity:[1]

| Cell Line | Cancer Type | IC50 Range (µM) |

| A549 | Lung Carcinoma | 0.05 - 3.5 |

| BGC-823 | Gastric Carcinoma | 0.05 - 3.5 |

| K562 | Leukemia | 0.05 - 3.5 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, BGC-823, K562)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.

-

Anti-inflammatory Activity

This compound and related withanolides have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Nitric Oxide Inhibition by Related Withanolides

While a specific IC50 value for this compound is not available, studies on structurally similar withanolides isolated from Datura metel, such as dmetelins A-D, provide insight into its potential anti-inflammatory activity.[2]

| Compound | IC50 for NO Inhibition (µM) in RAW 264.7 cells |

| Dmetelin A | 17.8 |

| Dmetelin B | 33.3 |

| Dmetelin C | 28.6 |

| Dmetelin D | 11.6 |

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol describes the measurement of nitrite, a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin solution

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).

-

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value.

-

Mechanism of Action

The biological activities of this compound are attributed to its influence on key cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory responses.

Induction of Apoptosis and Cell Cycle Arrest

While specific studies on this compound are limited, related withanolides are known to induce apoptosis and cause cell cycle arrest, often at the G2/M phase. These effects can be investigated using flow cytometry and western blotting.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Experimental Protocol: Western Blot Analysis of Apoptosis and Cell Cycle Markers

-

Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis and cell cycle regulatory proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of withanolides are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Experimental Protocol: Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Cell Culture and Treatment: Grow RAW 264.7 cells on coverslips and treat with this compound followed by LPS stimulation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is located in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. Inhibition of this translocation by this compound indicates an effect on the NF-κB pathway.

References

In Vivo Metabolism of Daturametelin I in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Daturametelin I, a bioactive withanolide found in the seeds of Datura metel L. The information presented is based on a pivotal study that elucidated the metabolic fate of this compound in rat models, offering valuable insights for pharmacology and toxicology studies.

Executive Summary

This compound undergoes phase I metabolism in rats, primarily through hydroxylation and methylation reactions. Following oral administration, a total of eight metabolites have been identified in plasma, urine, and feces. The analytical method of choice for identifying these metabolites is Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI/qTOF-MS). A notable metabolite, daturametelin L, was identified as a new methylated compound. This guide details the experimental protocols used for these findings, presents the quantitative data in a structured format, and visualizes the metabolic pathways and experimental workflow.

Experimental Protocols

The in vivo metabolism of this compound was investigated using the following detailed experimental protocol, as described by Xu et al. (2018).[1][2][3][4][5]

Animal Model and Drug Administration

-

Animal Model: Male Sprague-Dawley rats were used for the study.

-

Acclimatization: The animals were acclimatized for a week under standard laboratory conditions (25°C, 60 ± 5% humidity) with a 12-hour light/dark cycle and free access to food and water.[1] All animals were fasted for 12 hours before the experiment.[1]

-

Drug Preparation: Pure this compound was suspended in a 1% carboxy-methyl cellulose sodium solution to a concentration of 2 mg/mL.[1][2]

-

Administration: The this compound suspension was administered orally to the rats at a dosage of 20 mg/kg.[1][2][4] Control animals received an equivalent volume of normal saline.[1][2]

Sample Collection

-

Housing: After administration, rats were housed in metabolic cages to allow for the separate collection of urine and feces.[1]

-

Plasma: Blood samples were collected into heparinized tubes from the suborbital sinus at specified time points.[1] Plasma was separated by centrifugation.

-

Urine and Feces: Urine and fecal samples were collected over a 24-hour period.[1]

Sample Preparation

-

Plasma: Plasma samples were deproteinized by adding methanol, vortexing, and centrifuging. The supernatant was filtered through a 0.22-µm membrane.[1]

-

Urine: Urine samples were centrifuged, and the supernatant was diluted with methanol before filtration.

-

Feces: Fecal samples were homogenized with methanol, sonicated, and centrifuged. The supernatant was then filtered.

Analytical Method: UPLC/ESI/qTOF-MS

-

Instrumentation: An Acquity UPLC system coupled to a Waters Q-TOF Premier mass spectrometer with an electrospray ionization (ESI) source was used.[1]

-

Chromatographic Separation: A Waters Acquity UPLC BEH C18 column was used for separation.[1] The mobile phase consisted of a gradient of acetonitrile and water (containing formic acid).

-

Mass Spectrometry: The mass spectrometer was operated in the positive ion mode. The full scan MS data was acquired over a mass-to-charge ratio (m/z) range of 100–1000.[6] The optimized parameters included a capillary voltage of 3.5 kV, a sample cone voltage of 30 V, and a source temperature of 100°C.[6]

-

Data Analysis: Data was acquired and processed using MassLynx V4.1 software.[1][6]

Quantitative Data Summary

The following table summarizes the identified metabolites of this compound in rat plasma, urine, and feces. The parent compound is denoted as '2'.

| Metabolite ID | Retention Time (min) | Molecular Formula | Observed [M+H]+ (m/z) | Calculated [M+H]+ (m/z) | Mass Error (ppm) | Plasma | Urine | Feces |

| 2 | 14.88 | C34H46O9 | 600.3195 | 600.3191 | 0.7 | + | ++ | ++ |

| 2-M1 | 4.42 | C40H56O15 | 777.3701 | 777.3692 | 1.2 | ++ | + | + |

| 2-M2 | 4.54 | C34H46O12S | 680.2842 | 680.2837 | 0.7 | + | + | - |

| 2-M3 | 5.04 | C40H56O15 | 777.3701 | 777.3692 | 1.2 | ++ | + | + |

| 2-M4 | 8.02 | C35H48O9 | 614.3352 | 614.3347 | 0.8 | + | + | + |

| 2-M5 * | 8.24 | C35H48O9 | 614.3352 | 614.3347 | 0.8 | ++ | ++ | ++ |

| 2-M6 | 8.76 | C34H44O9 | 598.3039 | 598.3034 | 0.8 | - | + | + |

| 2-M7 | 12.34 | C28H36O5 | 453.2643 | 453.2635 | 1.8 | - | + | + |

| 2-M8 | 13.02 | C28H34O5 | 451.2486 | 451.2479 | 1.6 | - | + | + |

-

*2-M5 (daturametelin L): Identified as a new compound.[1][2][4]

-

Abundance: ++ detected at high abundance; + detected; – not detected.[2]

-

Data adapted from Xu et al., 2018.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vivo metabolism study of this compound in rats.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways for this compound in rats.

Conclusion

The in vivo metabolism of this compound in rats involves a series of biotransformation reactions, primarily hydroxylation and methylation, leading to the formation of multiple metabolites. The identification of these metabolites and the elucidation of their pathways are crucial for understanding the compound's pharmacokinetic profile and potential biological activities. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to determine the pharmacological and toxicological profiles of the identified metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Data_Sheet_1_Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats.DOC - Frontiers - Figshare [frontiersin.figshare.com]

- 5. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]

- 6. Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Daturametelin I: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolites of Daturametelin I identified after oral administration. This compound is a bioactive withanolide found in the seeds of Datura metel L., a plant with a long history in traditional medicine.[1][2] Understanding the biotransformation of this compound is crucial for evaluating its efficacy, potential toxicity, and overall druggability. This document summarizes the current scientific findings on its metabolic pathways, presents quantitative data on its metabolites, and details the experimental protocols used for their identification.

In Vivo Metabolism of this compound

Following oral administration in rats, this compound undergoes several metabolic transformations. The primary metabolic pathways involve hydroxylation and methylation.[1][3] Notably, the parent compound, this compound, was not detected in rat plasma after oral administration, suggesting extensive first-pass metabolism.[1] The unchanged form of this compound was, however, found in the feces.[1]

A study by Xu et al. (2018) identified a total of eight metabolites of this compound in the plasma, urine, and feces of rats.[4] The biotransformation primarily involves Phase I reactions, specifically hydroxylation, and methylation.[1][5] One of the key metabolites, 2-M5, was identified as daturametelin L, a methylated derivative of this compound.[1][2] The methylation is thought to occur at the hydroxyl group at the C-7 position.[1] Rat liver microsome incubation experiments have confirmed that this compound can be hydroxylated by P450 enzymes.[1]

Quantitative Data on this compound Metabolites

The following table summarizes the key characteristics of the identified metabolites of this compound after a 20 mg/kg oral dose in rats, as determined by UPLC/ESI/qTOF-MS analysis.[4]

| Metabolite ID | Retention Time (min) | Molecular Formula | Observed [M+H]⁺ (m/z) | Calculated [M+H]⁺ (m/z) | Mass Error (ppm) | Detected In | Proposed Biotransformation |

| 2 | 14.82 | C34H46O10 | 615.3159 | 615.3164 | -0.8 | F | Parent Compound |

| 2-M1 | 4.08 | C40H54O16 | 791.3501 | 791.3485 | 2.0 | U, F | Hydroxylation + Glucuronidation |

| 2-M2 | 4.96 | C34H46O11 | 631.3111 | 631.3113 | -0.3 | P, RLM | Hydroxylation |

| 2-M3 | 5.04 | C40H54O16 | 791.3498 | 791.3485 | 1.6 | U, F | Hydroxylation + Glucuronidation |

| 2-M4 | 8.04 | C35H48O10 | 629.3319 | 629.3320 | -0.2 | U, F | Methylation |

| 2-M5 * | 8.88 | C35H48O10 | 629.3319 | 629.3320 | -0.2 | U, F | Methylation (Daturametelin L) |

| 2-M6 | 8.92 | C34H46O11 | 631.3111 | 631.3113 | -0.3 | U, F | Hydroxylation |

| 2-M7 | 12.72 | C28H34O6 | 467.2374 | 467.2377 | -0.6 | U, F | Hydrolysis of glucose residue + Dehydrogenation |

| 2-M8 | 13.08 | C28H36O5 | 453.2635 | 453.2635 | 0.0 | U, F | Hydrolysis of glucose residue + Dehydrogenation |

Table 1: Characterization of in vivo metabolites of this compound. Data sourced from Xu et al. (2018).[4] *P: Plasma, U: Urine, F: Feces, RLM: Rat Liver Microsomes. *Identified by comparison with a reference standard.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key study by Xu et al. (2018) for the identification of this compound metabolites.[4]

Animal Administration and Sample Collection

-

Animal Model: Male Sprague-Dawley rats were used for the in vivo studies.[4]

-

Dosing: this compound was suspended in 1% carboxy-methyl cellulose sodium and administered orally to the rats at a dose of 20 mg/kg.[4]

-

Sample Collection:

Sample Preparation

-

Plasma: Plasma samples were prepared by protein precipitation with methanol. The mixture was vortexed and then centrifuged. The supernatant was filtered through a 0.22-µm membrane before analysis.[4]

-

Urine: Urine samples were diluted with methanol, vortexed, and centrifuged. The supernatant was then filtered. For the analysis of glucuronide conjugates, some urine samples were incubated with β-glucuronidase.[2]

-

Feces: Fecal samples were homogenized with methanol, and the supernatant was collected after centrifugation and filtration.[4]

UPLC/ESI/qTOF-MS Analysis

-

Instrumentation: An ACQUITY UPLC system coupled with a Xevo G2 QTof mass spectrometer (Waters Corp.) was used for the analysis.[4]

-

Chromatographic Separation: Separation was achieved on an ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.7 µm).[4] The mobile phase consisted of a gradient of acetonitrile and water containing formic acid.

-

Mass Spectrometry: The mass spectrometer was operated in positive ion mode with an electrospray ionization (ESI) source.[6] Data was acquired over a mass range of 100–1000 m/z.[6] The system was controlled, and data was processed using MassLynx V4.1 software.[4]

Rat Liver Microsome Incubation

-

Objective: To confirm the involvement of P450 enzymes in the metabolism of this compound.[1]

-

Procedure: this compound was incubated with rat liver microsomes in the presence of NADPH. The reaction was terminated, and the mixture was analyzed by UPLC/ESI/qTOF-MS to identify the resulting metabolites.[4]

Visualized Pathways and Workflows

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for metabolite identification.

Caption: Proposed metabolic pathway of this compound in rats.

Caption: Experimental workflow for this compound metabolite identification.

References

- 1. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]

- 2. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Daturametelin I

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of Daturametelin I using High-Performance Liquid Chromatography (HPLC). The provided methodologies are compiled from published research and are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a naturally occurring withanolide found in plants of the Datura genus, notably Datura metel. Withanolides are a group of C28 steroidal lactones that have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory and anti-proliferative effects. Accurate and reliable analytical methods are crucial for the isolation, quantification, and quality control of this compound in plant materials and pharmaceutical preparations. This application note details a representative HPLC method for the analysis of this compound.

Experimental Protocols

Standard and Sample Preparation

A critical step in quantitative analysis is the accurate preparation of standards and samples. The following protocol outlines a general procedure.

2.1.1. Preparation of Standard Stock Solution

-

Accurately weigh approximately 1.0 mg of this compound reference standard.

-

Dissolve the standard in methanol in a 10.0 mL volumetric flask to obtain a stock solution of approximately 100 µg/mL.

-

Sonication may be used to ensure complete dissolution.

-

Store the stock solution at 2-8 °C, protected from light.

2.1.2. Preparation of Calibration Standards

-

Perform serial dilutions of the Standard Stock Solution with methanol to prepare a series of calibration standards.

-

A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.

2.1.3. Preparation of Sample Solution (from Plant Material)

-

Accurately weigh about 1.0 g of powdered plant material (e.g., seeds of Datura metel).

-

Transfer the powder to a suitable extraction vessel.

-

Add 20 mL of methanol and extract using ultrasonication for 30 minutes.[1]

-

Centrifuge the extract at 9000 rpm for 10 minutes.[2]

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[1][2]

HPLC Method Parameters

The following HPLC conditions are based on methods used for the analysis of withanolides, including this compound. These parameters may require optimization for specific instrumentation and applications.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with an optional acid modifier like 0.1% formic acid) |

| Gradient Elution | A gradient elution is often necessary for complex samples. A representative gradient is as follows: 0-7 min: 10-22% Acetonitrile 7-13 min: 22-70% Acetonitrile 13-17 min: 70-90% Acetonitrile 17-20 min: 90-100% Acetonitrile |

| Flow Rate | 0.4 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Detection Wavelength | UV detection, wavelength to be determined by UV scan of this compound (typically in the range of 220-230 nm for withanolides) |

Note: The provided gradient is adapted from UPLC methods and may need to be adjusted for standard HPLC systems.[2]

Data Presentation

For a full method validation, the following parameters should be assessed and the quantitative data summarized in tables.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Linearity

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 100 | ≥ 0.999 |

Table 3: Precision

| Precision Type | Concentration (µg/mL) | RSD (%) |

| Repeatability (Intra-day) | Low QC | ≤ 2.0% |

| Mid QC | ≤ 2.0% | |

| High QC | ≤ 2.0% | |

| Intermediate Precision (Inter-day) | Low QC | ≤ 2.0% |

| Mid QC | ≤ 2.0% | |

| High QC | ≤ 2.0% |

Table 4: Accuracy

| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) |

| Low | 80 - 120% | |

| Medium | 80 - 120% | |

| High | 80 - 120% |

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | To be determined |

| LOQ | To be determined |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

This document provides a foundational method for the HPLC analysis of this compound. For implementation in a regulated environment, a comprehensive method validation according to ICH guidelines is required.

References

Application Note: Quantitative Analysis of Daturametelin I in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Daturametelin I is a naturally occurring withanolide found in plants of the Datura genus, particularly Datura metel. Withanolides are a group of C28 steroidal lactones known for a wide range of biological activities. This compound, along with related compounds, has demonstrated significant anti-inflammatory and anti-proliferative properties, making it a compound of interest for pharmaceutical research and development.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. This document provides detailed protocols for the extraction and quantitative analysis of this compound from plant materials using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[2]

Experimental and Analytical Workflow

The overall process for the quantitative analysis of this compound involves sample preparation, extraction, chromatographic separation, and mass spectrometric detection and quantification. The logical flow of this procedure is outlined below.

Caption: Overall workflow for this compound quantification.

Protocol 1: Extraction from Plant Material

This protocol details the procedure for extracting withanolides, including this compound, from various parts of the Datura metel plant. The method is adapted from established procedures for withanolide extraction.[3]

Materials and Equipment:

-

Plant material (fresh or dried)

-

Liquid nitrogen

-

Mortar and pestle or blender

-

Ethanol (HPLC grade)

-

Deionized water

-

Heating circumfluence extraction apparatus or ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or vacuum concentrator

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Collect the desired plant parts (e.g., leaves, flowers, stems). Wash fresh plant material with distilled water to remove debris and dry them at room temperature or in an oven at a low temperature (e.g., 40-50°C) until brittle.

-

Grinding: Accurately weigh a specific amount (e.g., 10 g) of the dried plant material. Grind the sample into a fine powder using a mortar and pestle with liquid nitrogen to ensure homogeneity and prevent thermal degradation.[3]

-

Extraction:

-

Transfer the powdered sample into a flask.

-

Add an extraction solvent, such as 100 mL of 80% ethanol (ethanol:water at 80:20 v/v).[3]

-

Perform the extraction using a method like heating circumfluence for 90 minutes or ultrasonication for 30 minutes. Repeat the extraction process twice to ensure maximum yield.[1][3]

-

-

Filtration and Concentration:

-

Sample Reconstitution:

Protocol 2: UPLC-MS/MS Quantitative Analysis

This protocol outlines the conditions for the quantitative analysis of this compound using a UPLC system coupled with a triple quadrupole tandem mass spectrometer (Q-TRAP-MS/MS).

Instrumentation and Conditions:

| Parameter | Specification |

| UPLC System | ACQUITY UPLC™ or equivalent |

| Column | ACQUITY UPLC™ BEH C18 (or equivalent), 2.1 mm × 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic Elution: 54% B for 6 minutes.[3] Note: Gradient elution can also be used for broader profiling.[4][5] |

| Flow Rate | 0.3 mL/min[3] |

| Column Temperature | 25 °C[3] |

| Injection Volume | 3 µL[3] |

| Mass Spectrometer | ABsciex 4000 Q-TRAP or equivalent triple quadrupole MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification[2] |

| Source Temperature | 350-550 °C[1][3] |

| Capillary Voltage | 3.2 - 4.0 kV[1][3] |

| Data Analysis | Instrument-specific software (e.g., MassLynx, Analyst) |

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound standard (purity >98%) in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

-

Sample Analysis: Inject the prepared plant extracts and calibration standards into the UPLC-MS/MS system.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from this calibration curve.

Quantitative Data and Method Validation

The content of this compound can vary significantly between different parts of the Datura metel plant. A study by Yang et al. (2020) quantified 22 withanolides, including this compound (referred to as compound 64 in the study), across six plant parts.[3]

Table 1: Content of this compound in Different Parts of Datura metel

| Plant Part | Average Content (ng/g) |

| Flower | 1874.5 |

| Leaf | 1391.1 |

| Stem | 273.7 |

| Root | 112.9 |

| Seed | 141.6 |

| Peel | 285.4 |

| Data sourced from Yang et al., 2020.[3] |

Table 2: UPLC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Precision (RSD%) | < 5% |

| Repeatability (RSD%) | < 5% |

| Stability (RSD%, 48h) | < 5% |

| Recovery (%) | 95.0% - 105.0% |

| Typical validation results based on the methodology described by Yang et al., 2020.[3] |

Biological Context: Associated Signaling Pathway

Withanolides exert their biological effects, such as anti-inflammatory and anti-proliferative actions, by modulating key cellular signaling pathways. A related withanolide, Daturataturin A, has been shown to induce autophagy in human keratinocytes through the PI3K-Akt-mTOR pathway.[6] Withanolides have also been reported to inhibit PI3K/Akt and MAPK pathways and block NF-kB signaling.[7] The inhibition of the PI3K/Akt/mTOR pathway is a plausible mechanism for the anticancer effects of compounds like this compound.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by withanolides.

References

- 1. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS Identification and Quantification of Withanolides from Six Parts of the Medicinal Plant Datura Metel L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaji.net [oaji.net]

- 6. Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethnobotanical uses and phytochemical, biological, and toxicological profiles of Datura metel L.: A review - PMC [pmc.ncbi.nlm.nih.gov]

Daturametelin I Cell Viability Assay: Application Notes and Protocols for MTT and MTS Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturametelin I is a naturally occurring withanolide found in Datura metel, a plant with a long history in traditional medicine. Recent studies have highlighted the cytotoxic and anti-proliferative properties of this compound against various cancer cell lines, suggesting its potential as a novel therapeutic agent.[1][2][3] Accurate and reliable assessment of its impact on cell viability is crucial for further investigation into its mechanism of action and drug development. This document provides detailed protocols for assessing the effects of this compound on cell viability using two common colorimetric assays: MTT and MTS.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for evaluating cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt assay that produces a water-soluble formazan product, simplifying the procedure by eliminating the need for a solubilization step.

These protocols are designed to provide a robust framework for screening the cytotoxic effects of this compound and determining its IC50 (half-maximal inhibitory concentration) value.

Data Presentation

The following table summarizes key quantitative parameters for the MTT and MTS assays when testing this compound. Note that these are starting recommendations and should be optimized for your specific cell line and experimental conditions.

| Parameter | MTT Assay | MTS Assay |

| Cell Seeding Density | 5,000 - 10,000 cells/well | 5,000 - 10,000 cells/well |

| This compound Concentration Range | 0.1 µM - 100 µM (or as determined by preliminary studies) | 0.1 µM - 100 µM (or as determined by preliminary studies) |

| Incubation Time with this compound | 24, 48, or 72 hours | 24, 48, or 72 hours |

| MTT Reagent Concentration | 0.5 mg/mL in serum-free medium or PBS | N/A |

| MTS Reagent Volume | N/A | 20 µL per 100 µL of cell culture medium |

| Incubation Time with Reagent | 2 - 4 hours | 1 - 4 hours |

| Solubilizing Agent (MTT) | 100 µL DMSO or 10% SDS in 0.01 N HCl | N/A |

| Absorbance Wavelength | 570 nm (reference wavelength ~630 nm) | 490 nm |

Experimental Protocols

I. MTT Assay Protocol

A. Materials

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Serum-free cell culture medium or PBS for MTT solution preparation

-

Solubilizing agent: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 N HCl

-

96-well clear flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

B. Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize the solution.

-

Dilute the MTT stock solution to a final concentration of 0.5 mg/mL in serum-free medium.

-

After the treatment period, carefully remove the medium containing this compound from each well.

-

Add 100 µL of the 0.5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or the SDS-HCl solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

C. Data Analysis

-

Subtract the average absorbance of the blank (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

II. MTS Assay Protocol

A. Materials

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

MTS reagent (commercially available kits are recommended, often supplied with an electron coupling reagent like PES)

-

96-well clear flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

B. Procedure

-

Cell Seeding:

-

Follow the same procedure as in the MTT assay (Section I.B.1).

-

-

Treatment with this compound:

-

Follow the same procedure as in the MTT assay (Section I.B.2).

-

-

MTS Addition:

-

After the treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.

-

Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. The optimal incubation time may vary depending on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

C. Data Analysis

-

Subtract the average absorbance of the blank (medium with MTS reagent but no cells) from all other absorbance readings.

-

Calculate the percentage of cell viability using the same formula as for the MTT assay:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the dose-response curve and determine the IC50 value.

Important Considerations for Natural Compounds:

-

Compound Interference: Natural products like this compound can sometimes interfere with the assay reagents. It is crucial to run a control plate with the compound in cell-free medium to check for any direct reduction of MTT or MTS by this compound itself.[5] If interference is observed, the absorbance values from the cell-free plate should be subtracted from the corresponding experimental wells.

-

Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.

-

Phenol Red: Phenol red in the culture medium can interfere with absorbance readings. Using phenol red-free medium during the assay can improve accuracy.[6]

Visualizations

Experimental Workflow

Caption: Workflow for this compound Cell Viability Assay.

Potential Signaling Pathway

Withanolides, the class of compounds to which this compound belongs, have been shown to induce apoptosis and cell cycle arrest in cancer cells. One of the potential mechanisms involves the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, a related withanolide, Daturataturin A, has been reported to induce autophagy through the PI3K-Akt-mTOR signaling pathway.[7] The following diagram illustrates a plausible signaling pathway that could be affected by this compound.

Caption: Potential Signaling Pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolites Identification of Bioactive Compounds Daturataturin A, this compound, N-Trans-Feruloyltyramine, and Cannabisin F From the Seeds of Datura metel in Rats [frontiersin.org]

- 4. opentrons.com [opentrons.com]

- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Daturataturin A, a withanolide in Datura metel L., induces HaCaT autophagy through the PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the Anti-inflammatory Activity of Daturametelin I in RAW 264.7 Cells

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

- 4. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Pattern of pro-inflammatory cytokine induction in RAW264.7 mouse macrophages is identical for virulent and attenuated Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Daturametelin I Apoptosis Induction Assay